molecular formula C15H21BrN2O2 B1353510 Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate CAS No. 327030-39-7

Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

Cat. No.: B1353510
CAS No.: 327030-39-7
M. Wt: 341.24 g/mol
InChI Key: DVJZPRQEOHFPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromophenyl derivatives. One common method includes the use of tert-butyl piperazine-1-carboxylate and 3-bromophenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it a valuable component in the synthesis of various industrial products, including polymers and agrochemicals .

Comparison with Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromobenzyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate is unique due to the position of the bromine atom on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, the 3-bromophenyl derivative may exhibit different binding affinities and selectivities compared to the 4-bromophenyl derivative, leading to variations in their pharmacological profiles .

Properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJZPRQEOHFPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447010
Record name tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327030-39-7
Record name tert-Butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 250-mL round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed copper(I) iodide (1.0 g, 5.26 mmol, 0.20 equiv), L-proline (930 mg, 8.09 mmol, 0.30 equiv) in DMSO (50 mL). The resulting solution was stirred for 15 min at room temperature. Then, tert-butyl piperazine-1-carboxylate (5 g, 26.88 mmol, 1.00 equiv), 1,3-dibromobenzene (9.5 g, 40.25 mmol, 1.50 equiv), potassium carbonate (7.4 g, 53.62 mmol, 1.99 equiv) was added. The resulting solution was stirred overnight at 90° C. The reaction was then quenched by the addition of 100 mL of water. The resulting solution was extracted with 2×100 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:6). This resulted in 2.9 g of tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate as a white solid.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
copper(I) iodide
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.